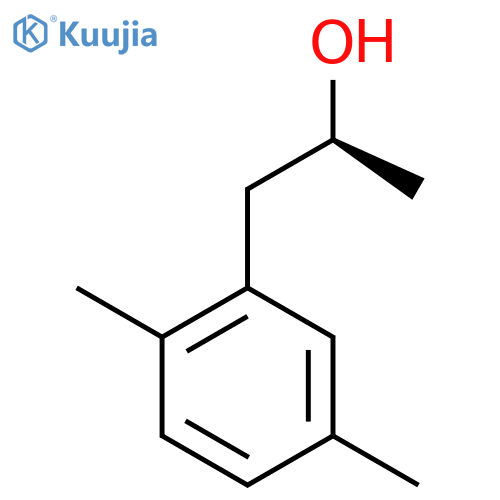

Cas no 2227661-09-6 ((2S)-1-(2,5-dimethylphenyl)propan-2-ol)

(2S)-1-(2,5-dimethylphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(2,5-dimethylphenyl)propan-2-ol

- EN300-1794230

- 2227661-09-6

-

- インチ: 1S/C11H16O/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6,10,12H,7H2,1-3H3/t10-/m0/s1

- InChIKey: HTWOELUGJNXJKV-JTQLQIEISA-N

- ほほえんだ: O[C@@H](C)CC1C=C(C)C=CC=1C

計算された属性

- せいみつぶんしりょう: 164.120115130g/mol

- どういたいしつりょう: 164.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 20.2Ų

(2S)-1-(2,5-dimethylphenyl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1794230-0.5g |

(2S)-1-(2,5-dimethylphenyl)propan-2-ol |

2227661-09-6 | 0.5g |

$1440.0 | 2023-09-19 | ||

| Enamine | EN300-1794230-0.1g |

(2S)-1-(2,5-dimethylphenyl)propan-2-ol |

2227661-09-6 | 0.1g |

$1320.0 | 2023-09-19 | ||

| Enamine | EN300-1794230-0.25g |

(2S)-1-(2,5-dimethylphenyl)propan-2-ol |

2227661-09-6 | 0.25g |

$1381.0 | 2023-09-19 | ||

| Enamine | EN300-1794230-5.0g |

(2S)-1-(2,5-dimethylphenyl)propan-2-ol |

2227661-09-6 | 5g |

$4349.0 | 2023-06-02 | ||

| Enamine | EN300-1794230-10.0g |

(2S)-1-(2,5-dimethylphenyl)propan-2-ol |

2227661-09-6 | 10g |

$6450.0 | 2023-06-02 | ||

| Enamine | EN300-1794230-1.0g |

(2S)-1-(2,5-dimethylphenyl)propan-2-ol |

2227661-09-6 | 1g |

$1500.0 | 2023-06-02 | ||

| Enamine | EN300-1794230-10g |

(2S)-1-(2,5-dimethylphenyl)propan-2-ol |

2227661-09-6 | 10g |

$6450.0 | 2023-09-19 | ||

| Enamine | EN300-1794230-1g |

(2S)-1-(2,5-dimethylphenyl)propan-2-ol |

2227661-09-6 | 1g |

$1500.0 | 2023-09-19 | ||

| Enamine | EN300-1794230-5g |

(2S)-1-(2,5-dimethylphenyl)propan-2-ol |

2227661-09-6 | 5g |

$4349.0 | 2023-09-19 | ||

| Enamine | EN300-1794230-0.05g |

(2S)-1-(2,5-dimethylphenyl)propan-2-ol |

2227661-09-6 | 0.05g |

$1261.0 | 2023-09-19 |

(2S)-1-(2,5-dimethylphenyl)propan-2-ol 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

S. Ahmed Chem. Commun., 2009, 6421-6423

(2S)-1-(2,5-dimethylphenyl)propan-2-olに関する追加情報

Introduction to (2S)-1-(2,5-dimethylphenyl)propan-2-ol (CAS No. 2227661-09-6)

(2S)-1-(2,5-dimethylphenyl)propan-2-ol (CAS No. 2227661-09-6) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, also known as (S)-1-(o-tolyl)propan-2-ol, is characterized by its unique structural features and potential applications in the development of pharmaceuticals and fine chemicals.

The chiral center at the carbon atom adjacent to the hydroxyl group imparts enantiomeric specificity to the molecule, making it a valuable building block in asymmetric synthesis. The presence of the dimethylphenyl substituent further enhances its utility in various chemical reactions, particularly in the formation of complex organic molecules with specific stereochemical configurations.

Recent studies have highlighted the importance of (2S)-1-(2,5-dimethylphenyl)propan-2-ol in the synthesis of bioactive compounds. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of novel anti-inflammatory agents. The researchers utilized its chiral properties to achieve high enantioselectivity in the final products, which exhibited potent anti-inflammatory activity in both in vitro and in vivo models.

In another significant development, a team of scientists from the University of California, San Francisco, reported the use of (S)-1-(o-tolyl)propan-2-ol in the synthesis of a new class of antiviral agents. The compound was used as a starting material to synthesize a series of derivatives that showed promising activity against several RNA viruses, including influenza and coronaviruses. The study, published in Antiviral Research, emphasized the potential of this compound as a lead molecule for further drug development.

The physical and chemical properties of (2S)-1-(2,5-dimethylphenyl)propan-2-ol have also been extensively studied. It is a colorless liquid with a molecular weight of 168.24 g/mol and a boiling point of approximately 180°C at atmospheric pressure. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, making it suitable for use in various synthetic protocols.

In terms of synthetic methods, (S)-1-(o-tolyl)propan-2-ol can be prepared through several routes. One common approach involves the asymmetric reduction of 1-(o-tolyl)propenone using chiral catalysts such as BINAP-ruthenium complexes. This method provides high yields and excellent enantioselectivity, making it an attractive option for large-scale production.

The safety profile of (2S)-1-(2,5-dimethylphenyl)propan-2-ol has been evaluated in multiple studies. It is generally considered safe for use in laboratory settings when proper handling and storage procedures are followed. However, like many organic compounds, it should be handled with care to avoid skin contact and inhalation.

In conclusion, (S)-1-(o-tolyl)propan-2-ol (CAS No. 2227661-09-6) is a versatile chiral compound with significant potential in pharmaceutical and fine chemical applications. Its unique structural features and chiral properties make it an invaluable tool for researchers working on the development of new bioactive compounds. As ongoing research continues to uncover new applications and improve synthetic methods, this compound is likely to play an increasingly important role in the future of medicinal chemistry.

2227661-09-6 ((2S)-1-(2,5-dimethylphenyl)propan-2-ol) 関連製品

- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)

- 2229006-83-9(2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid)

- 1207326-89-3(4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)

- 557073-58-2(4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)

- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)

- 1936290-96-8(4-cyanooxane-4-sulfonamide)

- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)

- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)

- 1429181-40-7(1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine)

- 1351642-72-2(3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate)